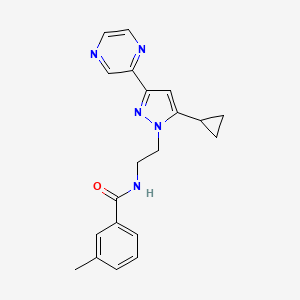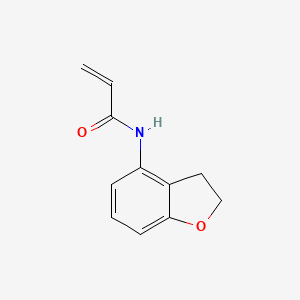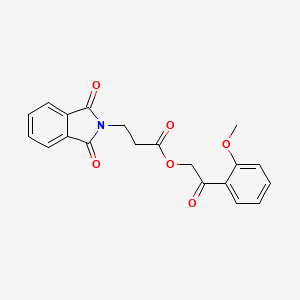
2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,3-dioxoisoindolin-2-yl, which is a common moiety in many bioactive compounds . The presence of the methoxyphenyl and oxoethyl groups suggests that this compound could have unique properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques, as is common in the characterization of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, various reactions have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be determined through experimental studies .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, including 2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate, has led to investigations into their anticancer potential . Specifically, compound 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) demonstrated moderate but significant anticancer activity against various cancer cell lines, including EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, and ACHN. It outperformed thalidomide and imatinib in certain contexts. Docking studies revealed interactions with the molecular target EGFR, making it a promising candidate for further exploration.
Antioxidant Properties
The same compound, 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7f), exhibited significant antioxidant activity, with an IC50 value of 15.99 ± 0.10 µM. Additionally, 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7d) displayed similar antioxidant potential with an IC50 value of 16.05 ± 0.15 µM . These findings suggest that these derivatives may contribute to cellular protection against oxidative stress.
EGFR Inhibition
Compound 7c showed efficient binding to the epidermal growth factor receptor (EGFR) with a docking score of −7.558 kcal/mol. It formed an H-bond interaction with Lys745 and the carbonyl functional group. The inhibition of EGFR was moderate (IC50 = 42.91 ± 0.80 nM) compared to the standard drug erlotinib (IC50 = 26.85 ± 0.72 nM) . Further studies could explore its potential as an EGFR inhibitor.
Computational Chemistry
Docking studies and computational simulations play a crucial role in understanding the binding interactions and predicting biological activity. Researchers can use this compound as a model system to validate computational methods and explore structure-activity relationships.
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) and plays a crucial role in cell proliferation and survival .
Mode of Action
The compound interacts with EGFR, leading to a change in the receptor’s activity . The ligand displayed an efficient binding against the EGFR with a docking score of -7.558 kcal/mol and displayed an H-bond interaction with Lys745 and the carbonyl functional group .
Biochemical Pathways
The interaction with EGFR can affect various downstream signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression .
Pharmacokinetics
In silico admet prediction studies showed the compounds’ adherence to lipinski’s rule of five , suggesting that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties for drug development.
Result of Action
The compound demonstrated a moderate inhibition of EGFR with an IC 50 of 42.91 ± 0.80 nM, in comparison to erlotinib (IC 50 = 26.85 ± 0.72 nM), the standard drug . This suggests that the compound could have potential anticancer activity.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(2-methoxyphenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-26-17-9-5-4-8-15(17)16(22)12-27-18(23)10-11-21-19(24)13-6-2-3-7-14(13)20(21)25/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGFWCXUNXWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)COC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2840192.png)
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B2840196.png)
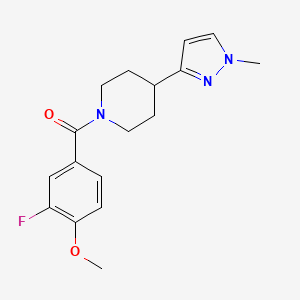
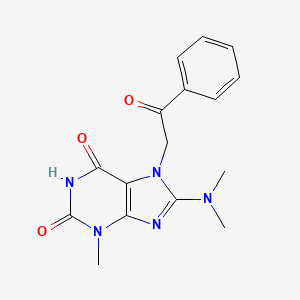
![1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2840200.png)
![1-(4-Methylphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2840201.png)
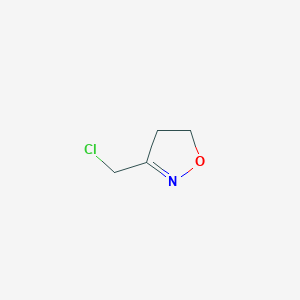
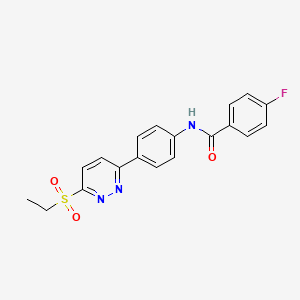
![1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2840208.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2840210.png)
![4-[3-(Triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2840211.png)
